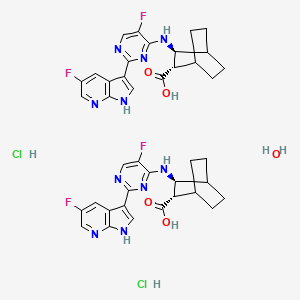
ポセルチニブ
概要
説明
Poseltinib, also known as HM71224 or LY3337641, is an experimental compound developed as a Bruton’s tyrosine kinase inhibitor. It was created by Hanmi Pharmaceutical and licensed to Eli Lilly for further development. Poseltinib is primarily being investigated for its potential in treating autoimmune diseases such as rheumatoid arthritis, lupus, lupus nephritis, and Sjögren’s syndrome .
科学的研究の応用
Poseltinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Poseltinib is used as a model compound for studying the synthesis and reactivity of Bruton’s tyrosine kinase inhibitors.
Biology: In biological research, poseltinib is used to study the role of Bruton’s tyrosine kinase in cellular signaling pathways and immune responses.
Medicine: Poseltinib is being investigated for its potential therapeutic effects in treating autoimmune diseases such as rheumatoid arthritis, lupus, lupus nephritis, and Sjögren’s syndrome.
作用機序
Poseltinib exerts its effects by irreversibly inhibiting Bruton’s tyrosine kinase, a key enzyme involved in the signaling pathways of B cells and other immune cells. By binding to the active site of Bruton’s tyrosine kinase, poseltinib prevents the phosphorylation and activation of downstream signaling molecules such as PLCγ2 and AKT. This inhibition leads to a reduction in the activation and proliferation of B cells, thereby modulating the immune response and reducing inflammation .
Safety and Hazards
Poseltinib is toxic and contains a pharmaceutically active ingredient . It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation . It may also cause respiratory irritation . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .
生化学分析
Biochemical Properties
Poseltinib plays a significant role in biochemical reactions by inhibiting the BTK protein kinase . It interacts with BTK, a crucial enzyme in B-cell receptor and Fc receptor signaling pathways . Poseltinib binds to the BTK protein and modulates its phosphorylation in human peripheral blood mononuclear cells (PBMCs) .
Cellular Effects
Poseltinib has been shown to have a significant impact on B cells, particularly those stimulated by anti-IgM and CD40L . It inhibits the phosphorylation of BTK, AKT, and PLCγ2 in these cells . In addition, it has been found to effectively inhibit splenic B220 + GL7 +, B220 + CD138 +, and B220 + CD69 + B cell counts in MRL/lpr mice .
Molecular Mechanism
Poseltinib exerts its effects at the molecular level primarily through its interaction with BTK. By binding to BTK, poseltinib inhibits the BCR signal transduction pathway and cytokine production in B cells . This inhibition disrupts the normal functioning of these cells, leading to the observed therapeutic effects .
Temporal Effects in Laboratory Settings
In a first-in-human study involving healthy volunteers, poseltinib exhibited dose-dependent and persistent BTK occupancy in PBMCs of all poseltinib-administered patients in the study . More than 80% of BTK occupancy at 40 mg dosing was maintained for up to 48 hours after the first dose .
Dosage Effects in Animal Models
In animal models, poseltinib has been shown to improve arthritis disease severity in a dose-dependent manner . In MRL/lpr mice, poseltinib effectively inhibited splenic B220 + GL7 +, B220 + CD138 +, and B220 + CD69 + B cell counts .
Metabolic Pathways
It is known that Poseltinib plays a crucial role in B-cell receptor and Fc receptor signaling pathways .
Transport and Distribution
It is known that Poseltinib binds to the BTK protein in human peripheral blood mononuclear cells (PBMCs) .
Subcellular Localization
It is known that Poseltinib binds to the BTK protein, which is a nonreceptor cytoplasmic tyrosine kinase .
準備方法
The synthesis of poseltinib involves several key steps. The central structure of poseltinib is a 2-amino furopyrimidine moiety, which is synthesized through a series of reactions involving the formation of the pyrimidine ring and subsequent functionalization. The N-methyl piperazine group is introduced to enhance the hydrophobic interactions. The synthetic route typically involves the following steps:
- Formation of the furopyrimidine core.
- Introduction of the amino group.
- Functionalization with the N-methyl piperazine group.
- Final coupling reactions to complete the molecule .
化学反応の分析
Poseltinib undergoes several types of chemical reactions, including:
Oxidation: Poseltinib can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on poseltinib.
Substitution: Poseltinib can undergo substitution reactions, particularly at the amino and piperazine groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs.
類似化合物との比較
Poseltinib is part of a class of compounds known as Bruton’s tyrosine kinase inhibitors. Similar compounds include:
Ibrutinib: A first-generation Bruton’s tyrosine kinase inhibitor with broad clinical applications but significant off-target effects.
Acalabrutinib: A second-generation inhibitor with improved selectivity and fewer off-target effects compared to ibrutinib.
Zanubrutinib: Another second-generation inhibitor with a similar profile to acalabrutinib.
Rilzabrutinib: A covalent reversible Bruton’s tyrosine kinase inhibitor currently in phase 3 clinical trials
Poseltinib is unique in its structure, featuring a central 2-amino furopyrimidine moiety and an N-methyl piperazine group, which contribute to its potent inhibition of Bruton’s tyrosine kinase and its favorable pharmacokinetic properties .
特性
IUPAC Name |
N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMJNVRJMFMYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112972 | |
| Record name | Poseltinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353552-97-2 | |
| Record name | N-[3-[[2-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]furo[3,2-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353552-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poseltinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353552972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poseltinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Poseltinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POSELTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01E4B1U35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of Poseltinib?
A1: Poseltinib functions as an irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK) [, ]. BTK plays a critical role in B cell receptor signaling, which is essential for B cell activation, proliferation, and survival. By irreversibly binding to BTK, Poseltinib inhibits this signaling pathway, ultimately disrupting B cell function.
Q2: The research mentions a clinical trial (RAjuvenate) investigating Poseltinib for Rheumatoid Arthritis. What was the outcome of this trial?
A2: The phase II RAjuvenate trial (ClinicalTrials.gov: NCT02628028) was designed to evaluate the efficacy and safety of Poseltinib in adults with active Rheumatoid Arthritis []. Unfortunately, while no safety findings prevented continuation, the study was terminated early after an interim analysis revealed a low likelihood of demonstrating significant efficacy compared to placebo. The primary endpoint was the proportion of patients achieving a 20% improvement in American College of Rheumatology criteria (ACR20) at Week 12.
Q3: Apart from Rheumatoid Arthritis, what other diseases is Poseltinib being investigated for?
A3: While the provided research primarily focuses on Rheumatoid Arthritis, one abstract mentions a Phase II study exploring the combination of "Glofitamab, Poseltinib and Lenalidomide in Patients With Relapsed/Refractory Diffuse B Cell Lymphomas" []. This suggests Poseltinib's potential application in treating certain types of lymphomas due to its BTK inhibition properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



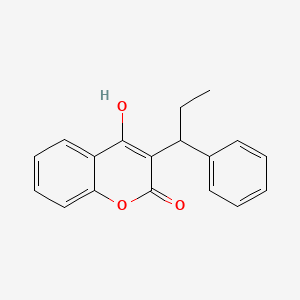

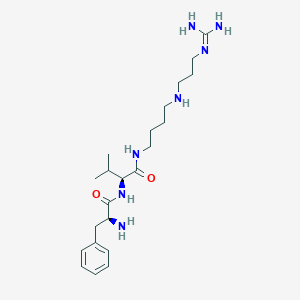


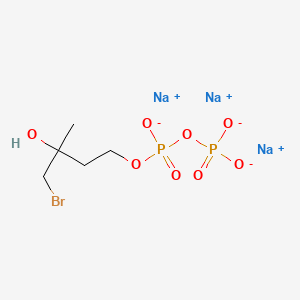
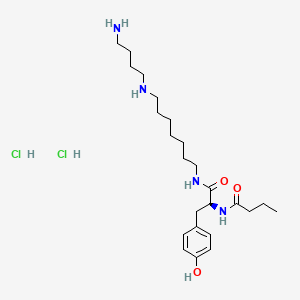
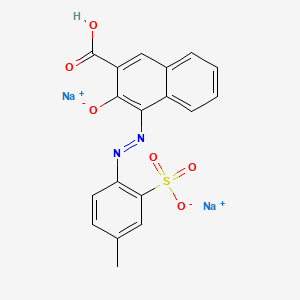
![2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one](/img/structure/B610106.png)

